2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide
Overview
Description
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide typically involves multiple steps, starting with the preparation of the piperidine and dihydropyridinone intermediates. The key steps include:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving suitable precursors.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of Dihydropyridinone Moiety: This involves cyclization reactions, often catalyzed by acids or bases.
Coupling Reactions: The final step involves coupling the piperidine and dihydropyridinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols .
Scientific Research Applications
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biochemistry: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely studied for their pharmacological properties.
Dihydropyridinone Derivatives: These compounds also share structural features and are investigated for their biological activities.
Uniqueness
What sets 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide apart is its unique combination of a piperidine ring, a sulfonyl group, and a dihydropyridinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-propylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-2-8-16-14(19)12-17-11-13(6-7-15(17)20)23(21,22)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10,12H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHXVKKTGGQDAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C=CC1=O)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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